molecular formula C22H17FN2O2S2 B2415998 (E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile CAS No. 866347-06-0

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile

Cat. No.: B2415998
CAS No.: 866347-06-0
M. Wt: 424.51
InChI Key: UKFHFMWYFMYUEA-QURGRASLSA-N
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Description

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile is a complex organic compound with a unique structure that includes an anilino group, a fluorobenzylthio group, and a phenylsulfonyl group

Properties

IUPAC Name

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S2/c23-18-13-11-17(12-14-18)16-28-22(25-19-7-3-1-4-8-19)21(15-24)29(26,27)20-9-5-2-6-10-20/h1-14,25H,16H2/b22-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHFMWYFMYUEA-QURGRASLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the anilino group: This step involves the reaction of aniline with appropriate reagents to introduce the anilino group.

    Introduction of the fluorobenzylthio group: This step involves the reaction of a fluorobenzyl halide with a thiol compound to form the fluorobenzylthio group.

    Formation of the phenylsulfonyl group: This step involves the reaction of a phenylsulfonyl chloride with an appropriate nucleophile to introduce the phenylsulfonyl group.

    Coupling reactions: The intermediate compounds are then coupled under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the anilino and fluorobenzylthio groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or thiols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to (E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile as antiviral agents. For instance, non-nucleoside inhibitors targeting respiratory syncytial virus (RSV) have shown promising results in inhibiting viral replication. The structure-activity relationship (SAR) indicates that modifications to the aniline and sulfonyl groups can enhance bioactivity against RSV, suggesting that similar compounds could be developed for therapeutic use against viral infections .

Anticancer Properties

Compounds with similar structural frameworks have been investigated for their anticancer properties. For example, the presence of a benzenesulfonyl group has been associated with increased potency against various cancer cell lines. The sulfonamide moiety is known to interact with specific enzymes involved in tumor growth, making these compounds potential candidates for cancer therapy .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions, including:

  • Nucleophilic substitution : The introduction of the sulfonyl group via sulfonation reactions.
  • Acrylonitrile formation : Utilizing appropriate coupling reactions to form the prop-2-enenitrile backbone.

The detailed synthetic routes can be optimized based on the desired yield and purity of the final product .

Chemical Characteristics

The compound exhibits distinct chemical properties such as:

  • High solubility in organic solvents.
  • Stability under standard laboratory conditions, which is crucial for pharmaceutical formulations.
    These characteristics are vital for its application in drug development processes.

Case Study: Antiviral Screening

In a study assessing various compounds for antiviral activity against RSV, (E)-3-anilino derivatives demonstrated significant inhibitory effects with EC50 values indicating potent activity at low concentrations. Modifications to the aniline structure were found to enhance efficacy, emphasizing the importance of structural optimization in drug design .

CompoundStructureEC50 (µM)CC50 (µM)SI
9a->10NDND
9b-3.19>90>28
9c-0.323.712

Case Study: Cancer Cell Line Studies

Another research initiative focused on evaluating the cytotoxic effects of sulfonamide-containing compounds on various cancer cell lines revealed that modifications to the benzene ring significantly influenced cell viability outcomes. The presence of fluorine atoms was noted to enhance lipophilicity, improving cellular uptake and subsequent anticancer activity .

Mechanism of Action

The mechanism of action of (E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • An aniline moiety
  • A benzenesulfonyl group
  • A methylsulfanyl substituent on a propene backbone
  • A nitrile functional group

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity :
    • The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes .
  • Antiviral Properties :
    • There is evidence suggesting that similar compounds can inhibit viral replication by targeting specific viral proteins. For example, derivatives of benzenesulfonamides have been explored for their ability to inhibit HIV-1 CA protein, which plays a critical role in the viral life cycle .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The presence of the nitrile group may enhance its ability to form reactive intermediates that can induce apoptosis in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of carbonic anhydrase
AntiviralInhibition of HIV-1 replication
CytotoxicityInduction of apoptosis in cancer cell lines
AntimicrobialActivity against certain bacterial strains

Case Study 1: Antiviral Activity

A study conducted by researchers demonstrated that compounds structurally related to this compound showed significant antiviral activity against HIV-1. The mechanism was attributed to the inhibition of the CA protein, which is crucial for viral assembly and maturation .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a series of experiments involving various cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death .

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